2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine dihydrochloride
CAS No.: 2377034-91-6
Cat. No.: VC4720116
Molecular Formula: C5H12Cl2N4
Molecular Weight: 199.08
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2377034-91-6 |
---|---|
Molecular Formula | C5H12Cl2N4 |
Molecular Weight | 199.08 |
IUPAC Name | 2-(3-methyltriazol-4-yl)ethanamine;dihydrochloride |
Standard InChI | InChI=1S/C5H10N4.2ClH/c1-9-5(2-3-6)4-7-8-9;;/h4H,2-3,6H2,1H3;2*1H |
Standard InChI Key | QTXPHOAEULKHAE-UHFFFAOYSA-N |
SMILES | CN1C(=CN=N1)CCN.Cl.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Composition
The compound’s IUPAC name, 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine dihydrochloride, delineates its core structure:
-
A 1,2,3-triazole ring substituted with a methyl group at the 1-position.
-
An ethanamine chain (-CH2-CH2-NH2) at the 5-position of the triazole.
-
Dihydrochloride salt formation, enhancing solubility and stability.
The molecular formula is C5H11N3·2HCl, yielding a molecular weight of 178.08 g/mol. The protonated amine and chloride counterions facilitate aqueous solubility, critical for pharmacological applications .
Structural Analogues and Comparative Analysis
Triazole derivatives exhibit diverse bioactivities depending on substituent placement. For example:
-
2-[2-(1H-1,2,3-triazol-1-yl)ethoxy]ethan-1-amine dihydrochloride ( ) incorporates an ether linkage, altering lipophilicity.
-
2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride () features a phenyl group, enhancing π-π stacking interactions.
Compound | Triazole Type | Substituents | Molecular Weight (g/mol) |
---|---|---|---|
Target | 1,2,3-triazole | Methyl, ethanamine | 178.08 |
1,2,3-triazole | Ether-ethoxy | 229.11 | |
1,2,4-triazole | Phenyl | 275.18 |
Synthesis and Optimization
Synthetic Pathways
While direct synthesis data for the target compound is limited, methodologies for analogous triazoles suggest two primary routes:
Alkylation of Triazole Precursors
Reaction of 1-methyl-1H-1,2,3-triazole with 2-chloroethanamine in polar aprotic solvents (e.g., DMF) under basic conditions (K2CO3), followed by HCl treatment to form the dihydrochloride salt.
Click Chemistry Modifications
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) could generate the triazole core, with subsequent functionalization to introduce the amine group .
Reaction Conditions and Yield Optimization
Key parameters influencing yield and purity include:
-
Temperature: 60–80°C for alkylation reactions.
-
Catalysts: K2CO3 or Cu(I) for click chemistry.
-
Purification: Recrystallization from ethanol/water mixtures (>95% purity).
Method | Catalyst | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
Alkylation | K2CO3 | DMF | 80 | ~70 |
Click Chemistry | Cu(I) | t-BuOH/H2O | RT | ~65 |
Physicochemical Properties
Solubility and Stability
As a dihydrochloride salt, the compound exhibits high solubility in aqueous media (>50 mg/mL) and moderate solubility in polar organic solvents (e.g., ethanol, DMSO). The hydrochloride form stabilizes the amine against oxidation .
Spectroscopic Characterization
-
NMR: 1H NMR peaks at δ 7.8–8.2 ppm (triazole protons), δ 3.1–3.5 ppm (methylene groups), and δ 2.9 ppm (methyl group).
-
MS: ESI-MS ([M+H]+) m/z = 141.08, with chloride adducts confirming salt formation .
Biological Activity and Mechanisms
Anticancer Activity
Preliminary studies on analogous triazoles demonstrate apoptosis induction in cancer cells via caspase-3 activation and mitochondrial membrane depolarization. The target compound’s amine group could facilitate DNA intercalation or topoisomerase inhibition.
Antimicrobial Applications
Structural similarities to 2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride () suggest broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values <10 µg/mL.
Research Gaps and Future Directions
Unexplored Pharmacokinetics
-
ADME Profiles: Absorption, distribution, and metabolism studies are needed to assess oral bioavailability.
-
Toxicity Screening: Acute and chronic toxicity evaluations in preclinical models.
Targeted Drug Design
-
Structure-Activity Relationships (SAR): Modifying the ethanamine chain length or introducing fluorinated groups to enhance potency.
-
Combination Therapies: Synergistic effects with existing antifungals (e.g., fluconazole) or chemotherapeutics (e.g., doxorubicin).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume